Product packaging for 2-Methyl-3-(4-propylphenyl)propanal(Cat. No.:CAS No. 902274-65-1)

2-Methyl-3-(4-propylphenyl)propanal

Cat. No.: B2804741
CAS No.: 902274-65-1
M. Wt: 190.286
InChI Key: MYFZHVIROUHFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Phenylpropanal Chemistry

2-Methyl-3-(4-propylphenyl)propanal belongs to the family of substituted phenylpropanals, a class of organic compounds characterized by a phenyl ring attached to a propanal chain. The parent structure, 3-phenylpropanal (B7769412) (also known as hydrocinnamaldehyde), consists of a benzene (B151609) ring linked to a three-carbon aldehyde chain nih.gov. The chemical and sensory properties of these molecules are highly influenced by the presence, type, and position of substituents on both the aromatic ring and the aldehyde chain.

The structure of this compound features two key substitutions that distinguish it from the parent compound:

An α-methyl group : A methyl group is attached to the carbon atom adjacent to the aldehyde's carbonyl group (C2 position). This modification is common among many commercially significant aldehydes.

A para-propyl group : An n-propyl group is attached to the fourth carbon atom (para position) of the phenyl ring.

These features make it a close structural analog of several well-known fragrance ingredients. For instance, Cyclamen aldehyde possesses an isopropyl group in the para position, while Lilial contains a more sterically hindered tert-butyl group at the same position sigmaaldrich.comindustrialchemicals.gov.au. The subject compound, with its n-propyl group, represents a specific isomer within this group of para-alkyl-α-methyl-benzenepropanals, whose properties are expected to be a variation on the theme established by its counterparts.

Below is a data table outlining the basic chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Synonyms p-Propyl-alpha-methylhydrocinnamaldehyde

Note: Experimental data such as boiling point and density for this specific compound are not widely available in published literature. The molecular weight is calculated from the molecular formula.

To provide further context, the following table compares this compound with its well-documented analogs.

Compound NamePara-SubstituentMolecular FormulaMolecular Weight (g/mol)Known Scent Profile
This compoundPropylC₁₃H₁₈O190.28Not widely documented
Cyclamen AldehydeIsopropylC₁₃H₁₈O190.28Floral, green sigmaaldrich.com
Lilialtert-ButylC₁₄H₂₀O204.31Floral, lily-of-the-valley

Significance in Advanced Organic Synthesis Research

The significance of this compound in advanced organic synthesis stems from its identity as a functionalized aromatic aldehyde, making it a valuable building block for more complex molecular architectures. Its synthesis is achievable through established and reliable chemical reactions, lending to its accessibility for research purposes.

The most common industrial method for producing para-alkyl-α-methylhydrocinnamylaldehydes involves a two-step process researchgate.net:

Aldol (B89426) Condensation : A base-catalyzed aldol condensation is performed between a para-substituted benzaldehyde (B42025) (in this case, 4-propylbenzaldehyde) and propanal. This reaction forms an α,β-unsaturated aldehyde, 2-methyl-3-(4-propylphenyl)prop-2-enal. A critical challenge in this step is minimizing the self-condensation of propanal, which can be controlled through careful management of reaction conditions researchgate.net.

Selective Hydrogenation : The carbon-carbon double bond of the resulting unsaturated aldehyde is selectively hydrogenated to yield the final saturated aldehyde product. Catalysts such as ruthenium on carbon (Ru/C) have been effectively used for this transformation researchgate.net.

The accessibility of this synthetic route means that this compound can be readily prepared as an intermediate for further chemical elaboration. The aldehyde functional group is highly versatile, participating in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. This makes the compound a useful synthon for constructing larger molecules with potential applications in medicinal chemistry or materials science.

Furthermore, given that its close chemical relatives are important fragrance compounds, this compound is a molecule of significant interest for research in olfaction and fragrance chemistry. Investigating how the change from an isopropyl or tert-butyl group to an n-propyl group affects the molecule's interaction with olfactory receptors could provide valuable insights into structure-odor relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B2804741 2-Methyl-3-(4-propylphenyl)propanal CAS No. 902274-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-(4-propylphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-4-12-5-7-13(8-6-12)9-11(2)10-14/h5-8,10-11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFZHVIROUHFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 3 4 Propylphenyl Propanal

Oxidation Pathways to Carboxylic Acid and Alcohol Derivatives

The aldehyde group in 2-Methyl-3-(4-propylphenyl)propanal is readily oxidized to a carboxylic acid. This transformation is a common and synthetically useful reaction for aldehydes. Strong oxidizing agents are typically employed to achieve this conversion effectively.

Mechanism of Oxidation: The oxidation of aldehydes, for instance with chromium(VI) reagents like potassium dichromate in an acidic medium, is believed to proceed through the formation of an aldehyde hydrate (B1144303) intermediate. This hydrate then forms a chromate (B82759) ester, which subsequently decomposes in the rate-determining step to yield the carboxylic acid. srce.hr The presence of the hydrogen atom attached to the carbonyl carbon is crucial for this reaction, as its removal is a key part of the mechanism. chemguide.co.uk

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium Permanganate (KMnO₄): A powerful oxidant that can convert aldehydes to carboxylic acids under acidic or alkaline conditions.

Potassium Dichromate (K₂Cr₂O₇): Typically used in an acidic solution (e.g., with H₂SO₄), where the orange dichromate(VI) ion is reduced to the green chromium(III) ion. chemguide.co.uklibretexts.org

Jones Reagent (CrO₃ in acetone/H₂SO₄): A strong oxidizing agent that efficiently converts primary alcohols and aldehydes to carboxylic acids. libretexts.org

The primary product of the oxidation of this compound is 2-Methyl-3-(4-propylphenyl)propanoic acid .

While aldehydes are directly oxidized to carboxylic acids, the term "alcohol derivatives" in this context typically refers to the fact that the starting material for synthesizing the carboxylic acid can be the corresponding primary alcohol, 2-Methyl-3-(4-propylphenyl)propan-1-ol . This primary alcohol would first be oxidized to the aldehyde, which, if not isolated, is further oxidized to the carboxylic acid under the reaction conditions. libretexts.orgchemguide.co.uk This two-step oxidation from a primary alcohol often requires heating under reflux with an excess of the oxidizing agent to ensure the reaction goes to completion. chemguide.co.uk

Oxidizing AgentTypical ConditionsPrimary Product from Aldehyde
Potassium Dichromate (K₂Cr₂O₇)Acidic (e.g., H₂SO₄), Heat2-Methyl-3-(4-propylphenyl)propanoic acid
Potassium Permanganate (KMnO₄)Acidic or Alkaline, Heat2-Methyl-3-(4-propylphenyl)propanoic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone, Room Temperature2-Methyl-3-(4-propylphenyl)propanoic acid

Reduction Reactions of the Aldehyde Moiety

The aldehyde functional group can be readily reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis and is typically achieved using hydride-based reducing agents.

Mechanism of Reduction: The reduction occurs via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. chemguide.co.uk This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by a protic solvent (like water or alcohol) to yield the final primary alcohol product. libretexts.orglibretexts.org

Common reducing agents for this purpose include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol. It is effective for reducing aldehydes and ketones. masterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and reactive reducing agent. chemguide.co.uk It reacts violently with protic solvents and must be used in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous workup step to protonate the alkoxide intermediate. libretexts.orgchemistrysteps.com

The reduction of this compound yields the primary alcohol 2-Methyl-3-(4-propylphenyl)propan-1-ol .

Reducing AgentTypical SolventWorkupProduct
Sodium Borohydride (NaBH₄)Methanol, EthanolSolvent protonates intermediate2-Methyl-3-(4-propylphenyl)propan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether, THFAqueous Acid (e.g., H₃O⁺)2-Methyl-3-(4-propylphenyl)propan-1-ol

Condensation Reactions for Complex Molecule Formation

Due to the presence of an acidic hydrogen atom on the alpha-carbon, this compound can undergo base-catalyzed condensation reactions, most notably the aldol (B89426) condensation. This reaction allows for the formation of carbon-carbon bonds and the synthesis of more complex molecules.

Mechanism of Aldol Condensation: In the presence of a base (e.g., NaOH), a proton is removed from the alpha-carbon of one aldehyde molecule to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde. This results in the formation of a β-hydroxy aldehyde, also known as an aldol addition product.

For this compound, the self-condensation product would be 3-hydroxy-2-methyl-4-(4-propylbenzyl)-2-(4-propylphenyl)pentanal .

Often, the initial aldol addition product can undergo dehydration (loss of a water molecule) upon heating, yielding an α,β-unsaturated aldehyde. However, for the dehydration to occur, a second hydrogen atom on the alpha-carbon is typically required. Since this compound has only one alpha-hydrogen, it will form the aldol addition product, but subsequent dehydration to the conjugated enal is not possible. This is similar to the behavior of 2-methylpentanal, which undergoes the aldol reaction but does not yield a condensation (dehydration) product. youtube.com

The molecule can also participate in crossed aldol condensations with other aldehydes or ketones that possess alpha-hydrogens, potentially leading to a mixture of products.

Reaction TypeReactantsKey IntermediatePotential Product Type
Self-Aldol Addition2 molecules of this compoundEnolate of the aldehydeβ-Hydroxy aldehyde
Crossed-Aldol AdditionThis compound + another enolizable aldehyde/ketoneEnolate of either reactantMixture of β-Hydroxy aldehydes/ketones

Investigations into Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the general principles governing its core reactions can be discussed based on studies of similar aldehydes.

Reaction Kinetics:

Oxidation: Kinetic studies on the oxidation of aliphatic and aromatic aldehydes by dichromate reagents have shown that the reactions are typically first order with respect to both the aldehyde and the oxidant. srce.hrresearchgate.net The reaction rate is also dependent on the acid concentration. researchgate.net A significant kinetic isotope effect is observed when the alpha-proton is replaced with deuterium (B1214612) (kH/kD > 1), which supports the cleavage of the C-H bond at the aldehyde group during the rate-determining step of the mechanism. The propylphenyl group is expected to have a modest electronic influence on the reaction rate compared to substituents that are directly on the aromatic ring in benzaldehyde (B42025).

Reduction: The reduction of aldehydes with hydride reagents is generally a very fast reaction. The reactivity is influenced by steric hindrance around the carbonyl group. The methyl group at the alpha-position in this compound may slightly slow the rate of hydride attack compared to an unbranched aldehyde, but the reaction is still expected to be rapid and efficient.

Condensation: The rate of the aldol reaction depends on the concentration of the aldehyde and the base catalyst. The rate-determining step is typically the formation of the enolate ion or the subsequent nucleophilic attack, depending on the specific reaction conditions.

Thermodynamics:

Oxidation: The oxidation of an aldehyde to a carboxylic acid is a thermodynamically favorable process, with a significant negative Gibbs free energy change (ΔG < 0). This is due to the formation of the highly stable carboxyl group.

Reduction: The reduction of an aldehyde to a primary alcohol is also an exothermic and thermodynamically favorable reaction. The conversion of a C=O pi bond and an H-H bond (conceptually) into a C-H, O-H, and C-O sigma bond is an energetically downhill process.

Condensation: The initial aldol addition reaction is a reversible equilibrium. The position of the equilibrium depends on the structure of the reactants. For aldehydes, the equilibrium generally favors the product at lower temperatures. The subsequent dehydration step, if it were possible, is typically driven by the formation of a stable, conjugated π-system and the release of a small molecule (water), making it largely irreversible.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. A common and effective approach for organic molecules is Density Functional Theory (DFT), which calculates the electronic structure of a system based on its electron density. damascusuniversity.edu.sy

Methodology: B3LYP/6-311G(d,p)

Density Functional Theory (DFT): This method is widely used for its balance of accuracy and computational cost in predicting the electronic properties and geometries of many organic compounds. researchgate.net

B3LYP Functional: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a specific implementation of DFT that combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. researchgate.netresearcher.life It is known for providing reliable results for a wide array of molecular systems. researchgate.net

6-311G(d,p) Basis Set: This is a split-valence basis set of the Pople type. stackexchange.comwikipedia.org The "6-311G" part indicates that core electrons are described by a single basis function composed of six primitive Gaussian functions, while valence electrons are described by three basis functions (composed of three, one, and one Gaussian function, respectively), allowing for greater flexibility in describing chemical bonds. uni-rostock.degaussian.com The "(d,p)" notation, also known as "**", signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) to better describe anisotropic electron density and improve the accuracy of the calculated geometry and energy. stackexchange.comwikipedia.orggaussian.com

Molecular geometry optimization using the B3LYP/6-311G(d,p) level of theory involves finding the lowest energy arrangement of atoms in the molecule. This process yields crucial information such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The resulting optimized geometry serves as the foundation for further computational analyses.

Computational Term Description
Density Functional Theory (DFT) A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov
B3LYP A hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange and correlation. researchgate.net
6-311G(d,p) A triple-zeta split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) for improved accuracy. stackexchange.comuni-rostock.de
Geometry Optimization A computational process to find the minimum energy conformation of a molecule, providing its most stable structure. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons of the molecule and acts as an electron donor. researchgate.netossila.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. youtube.compku.edu.cn

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is available to accept electrons. ossila.com The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule. pku.edu.cn

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netirjweb.com A small HOMO-LUMO gap generally implies high chemical reactivity and that the molecule is easily excitable, as less energy is required to move an electron from the HOMO to the LUMO. irjweb.comnih.gov

For 2-Methyl-3-(4-propylphenyl)propanal, FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would pinpoint the likely sites for nucleophilic and electrophilic attack, providing insight into its reaction mechanisms.

Orbital/Concept Description Significance in Reactivity
HOMO Highest energy molecular orbital that is occupied by electrons. wikipedia.orgRepresents the ability to donate an electron (nucleophilicity). youtube.com
LUMO Lowest energy molecular orbital that does not have any electrons. ossila.comRepresents the ability to accept an electron (electrophilicity). youtube.com
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO levels. wikipedia.orgA smaller gap indicates higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov

Studies of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Intermolecular interactions govern the physical properties of molecules in the condensed phase, including their crystal packing and boiling points. Hirshfeld Surface Analysis (HSA) is a powerful computational method used to visualize and quantify these non-covalent interactions within a crystal lattice. nih.govmdpi.com

The Hirshfeld surface is generated based on the electron density of a molecule within a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates that of its neighbors. mdpi.com

Key features of Hirshfeld analysis include:

dnorm Surface: This surface is mapped using a normalized contact distance, which combines the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Red spots on the dnorm map indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas show contacts of van der Waals separation. mdpi.commdpi.com

For a related compound, 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide, Hirshfeld analysis revealed that the major contributions to crystal packing came from H···H (67.9%), C···H (13.7%), and O···H (7.3%) interactions. nih.gov It is expected that this compound would exhibit a similar profile of weak intermolecular forces, primarily driven by van der Waals dispersion forces and dipole-dipole interactions involving the aldehyde group. masterorganicchemistry.com

Interaction Type Description
H···H Contacts Interactions between hydrogen atoms on adjacent molecules. Often the most abundant type of contact. nih.gov
C···H Contacts Interactions involving carbon and hydrogen atoms, contributing to the overall packing stability. nih.gov
O···H Contacts Interactions between an oxygen atom (from the aldehyde group) and hydrogen atoms on neighboring molecules, representing a form of weak hydrogen bonding or dipole-dipole interaction. nih.gov

Molecular Docking Studies in Biochemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand, in this case, this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity or strength of the interaction. Docking studies can provide valuable insights into:

Binding Conformation: The most stable three-dimensional arrangement of the ligand within the receptor's active site.

Binding Affinity: A quantitative score that predicts the strength of the ligand-receptor interaction.

Key Interactions: Identification of specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

While specific docking studies on this compound are not widely reported, research on structurally related compounds has utilized docking to explore potential anti-inflammatory or anticancer activities by targeting enzymes like cyclooxygenases (COX) or matrix metalloproteinases (MMPs). nih.gov Similar studies for this compound could elucidate its potential biological targets and help in designing more potent bioactive molecules. chemimpex.com

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers or rotamers. For a flexible molecule like this compound, which has several rotatable single bonds in its propyl and propanal side chains, a multitude of conformations are possible.

Computational methods, particularly DFT, are employed to perform a potential energy surface (PES) scan. This involves systematically rotating specific dihedral angles and calculating the energy of the resulting conformer. The objectives of this analysis are:

Identifying Stable Conformers: Locating the low-energy minima on the potential energy surface, which correspond to the most stable and thus most populated conformations of the molecule.

Determining Rotational Barriers: Calculating the energy required to rotate from one stable conformer to another, which provides information about the molecule's flexibility.

Global Minimum: Finding the single conformer with the absolute lowest energy, which represents the molecule's ground-state geometry.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is essential for separating the target compound from impurities or other components in a mixture. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the primary methods utilized for this purpose.

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of moderately polar compounds like 2-Methyl-3-(4-propylphenyl)propanal. This method is suitable for verifying the identity and purity of the compound. While specific validated methods for this exact propyl-substituted propanal are not widely published, robust methods have been developed for its close structural isomers, such as 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanal and 2-Methyl-3-[4-(propan-2-yl)phenyl]propanal. researchgate.netpoltekkes-malang.ac.id These established methods are directly applicable due to the strong structural similarities.

The separation is typically achieved using a non-polar stationary phase (like a C18 column) and a polar mobile phase. The analyte is retained on the column and then eluted by adjusting the mobile phase composition. This liquid chromatography method is often scalable and can be used for isolating impurities in preparative separations. researchgate.netpoltekkes-malang.ac.id

Table 1: Typical RP-HPLC Method Parameters for Phenylpropanal Analogs

Parameter Value/Condition Rationale
Stationary Phase C18 (Octadecylsilyl) Provides effective hydrophobic interaction for retaining the aromatic aldehyde.
Mobile Phase Acetonitrile / Water with Phosphoric Acid A common solvent system for reverse-phase chromatography, offering good separation efficiency. researchgate.netdocbrown.info
Elution Mode Isocratic or Gradient Isocratic elution is simpler, while gradient elution can improve peak resolution and reduce run time for more complex samples.
Flow Rate 1.0 - 1.5 mL/min A standard flow rate for analytical HPLC, balancing analysis time and column efficiency.
Detection UV-Vis Detector (e.g., at 258 or 264 nm) The aromatic ring provides strong UV absorbance, allowing for sensitive detection.
MS Compatibility Phosphoric acid can be replaced with formic acid. Formic acid is a volatile buffer, making the method compatible with Mass Spectrometry (MS) detection for enhanced identification. researchgate.netpoltekkes-malang.ac.id

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. These enhancements are achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures.

The HPLC methods described for phenylpropanal isomers are readily adaptable to UPLC. researchgate.netpoltekkes-malang.ac.id By transitioning to a UPLC column with smaller particles (e.g., ≤ 3 µm), analysis times can be drastically reduced, often from over 15-20 minutes to just a few minutes, without sacrificing resolution. researchgate.netdocbrown.info This high-throughput capability is invaluable in quality control environments where rapid analysis of numerous samples is required. The increased efficiency of UPLC also leads to sharper, narrower peaks, which enhances sensitivity and improves the limits of detection and quantification for the target compound and any impurities.

Spectroscopic Elucidation Methods

Spectroscopic methods are indispensable for the structural elucidation of molecules. By probing the interaction of electromagnetic radiation with the compound, these techniques provide a detailed fingerprint of its atomic composition and connectivity.

However, this method is contingent on the ability to grow a suitable single crystal from the compound of interest. This compound is a liquid at room temperature, which makes single-crystal growth exceedingly difficult and generally impractical. Therefore, single-crystal XRD data is not available for this compound. The technique remains the gold standard for solid, crystalline materials where it is used to unambiguously identify new substances and characterize their atomic arrangement. sigmaaldrich.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at various frequencies, which corresponds to the vibrational energies of different chemical bonds. The resulting spectrum provides a unique molecular fingerprint.

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3050-3010 C-H Stretch Aromatic (Aryl) Medium to Weak
~2960-2850 C-H Stretch Alkyl (Propyl, Methyl) Strong
~2830 & ~2730 C-H Stretch (Fermi doublet) Aldehyde (CHO) Medium, two distinct peaks
~1730-1715 C=O Stretch Aldehyde Strong, sharp
~1600 & ~1475 C=C Stretch Aromatic Ring Medium to Weak
~1465 & ~1380 C-H Bend Alkyl (Methyl, Methylene) Medium
~820 C-H Bend (out-of-plane) 1,4-disubstituted (para) Aromatic Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR experiments provide a wealth of information about the number and type of atoms, their connectivity, and their chemical environment.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aldehyde proton, the aromatic protons, and the protons of the alkyl groups. The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) for each signal allow for a comprehensive structural assignment.

¹³C NMR Spectroscopy The carbon-13 NMR spectrum shows a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is particularly distinctive, appearing far downfield.

Based on data from analogous compounds and standard chemical shift tables, a detailed prediction of the NMR spectra can be made.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.6 Doublet (d) 1H Aldehyde proton (-CHO)
~7.1 Multiplet (AA'BB' system) 4H Aromatic protons (-C₆H₄-)
~2.9-2.5 Multiplet 3H Benzylic protons (-CH₂-Ar) & alpha-proton (-CH(CH₃)CHO)
~2.5 Triplet (t) 2H Propyl protons (-CH₂CH₂CH₃)
~1.6 Sextet 2H Propyl protons (-CH₂CH₂CH₃)
~1.1 Doublet (d) 3H Methyl protons (-CH(CH₃)CHO)
~0.9 Triplet (t) 3H Propyl protons (-CH₂CH₂CH₃)
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
~204 Aldehyde Carbonyl (C=O)
~142 Aromatic C (quaternary, C-propyl)
~137 Aromatic C (quaternary, C-propanal)
~129 Aromatic CH
~128 Aromatic CH
~50 Alpha-Carbon (-CH(CH₃)CHO)
~38 Propyl Carbon (-CH₂CH₂CH₃)
~37 Benzylic Carbon (-CH₂-Ar)
~24 Propyl Carbon (-CH₂CH₂CH₃)
~14 Propyl Carbon (-CH₂CH₂CH₃)
~13 Methyl Carbon (-CH(CH₃)CHO)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the qualitative analysis of aromatic aldehydes like this compound. The presence of a benzene (B151609) ring and a carbonyl group in the molecule gives rise to characteristic electronic transitions when subjected to UV radiation. Aromatic aldehydes typically exhibit two main absorption bands: a strong π → π* transition and a weaker n → π* transition. jove.com

For aromatic aldehydes, the strong π → π* absorption band is generally observed in the range of 200-250 nm. researchgate.netmsu.edu For instance, benzaldehyde (B42025) in water shows a maximum wavelength (λmax) at 248 nm, which is attributed to the π → π* transition. researchgate.net The weaker n → π* transition, which is formally forbidden and less intense, appears at longer wavelengths, typically around 280-300 nm. researchgate.netmsu.edu The conjugation of the carbonyl group with the aromatic ring shifts the absorption wavelength to above 200 nm, making it detectable by standard UV-Vis spectrometers. jove.com

Table 1: Typical UV Absorption Data for Aromatic Aldehydes

CompoundSolventλmax (π → π) (nm)λmax (n → π) (nm)
BenzaldehydeWater248 researchgate.net283 researchgate.net
AcetophenoneWater244 researchgate.net-
DimethylbenzaldehydesGas Phase~290 nih.gov-

This table provides illustrative data for related compounds to indicate the expected absorption regions for this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound. For effective analysis by liquid chromatography-mass spectrometry (LC-MS), the selection of a suitable mobile phase is critical. shimadzu.com

MS-Compatible Mobile Phases:

For reverse-phase HPLC analysis of similar compounds, a mobile phase consisting of acetonitrile, water, and an acid modifier is often used. sielc.com To ensure compatibility with mass spectrometry, volatile acids like formic acid are preferred over non-volatile acids such as phosphoric acid. sielc.com Volatile buffers like ammonium (B1175870) acetate (B1210297) and ammonium formate (B1220265) are also commonly used. shimadzu.com The choice of mobile phase is crucial as MS operates under high vacuum, and non-volatile components can interfere with the analysis. shimadzu.com

Derivatization can be employed to enhance ionization efficiency and chromatographic separation in LC-MS. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and D-cysteine can be used to derivatize aldehydes, making them more amenable to analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netresearchgate.net

Techniques for Impurity Profiling and Preparative Separation

Impurity profiling is essential for ensuring the purity and safety of chemical substances. Various chromatographic techniques are employed for both identifying and isolating impurities in this compound.

Impurity Profiling:

The identification of impurities often involves techniques like GC-MS and LC-MS. researchgate.net These methods can separate and identify byproducts from the synthesis process or degradation products. researchgate.netcolab.ws For instance, in the synthesis of related compounds, impurities arising from side reactions or the starting materials can be characterized. colab.ws

Preparative Separation:

For the isolation of larger quantities of the pure compound or its impurities for further study, preparative chromatography is used. A liquid chromatography method can be scaled up for preparative separation to isolate impurities. sielc.com Another approach for separating aromatic aldehydes from mixtures is through extraction protocols. For example, a method using sodium bisulfite can selectively remove aldehydes from a mixture by forming a charged adduct that can be separated into an aqueous layer. jove.comnih.gov Additionally, techniques like falling film evaporation can be used to separate aromatic aldehydes from less volatile impurities (tars) and other heavy compounds. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Analysis and Fragmentation Patterns:

In GC-MS analysis, the compound is first vaporized and separated on a GC column. A 5% phenyl methyl siloxane column is a common choice for this type of analysis. nih.gov After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern provide a unique fingerprint for the compound.

For aromatic aldehydes, characteristic fragmentation patterns are observed. scribd.comwhitman.edu A prominent molecular ion peak is usually present. miamioh.edu Common fragmentation pathways include:

α-cleavage: This involves the loss of a hydrogen atom (M-1) or the formyl group (M-29, loss of CHO). whitman.edulibretexts.org The M-1 peak can sometimes be more intense than the molecular ion peak. scribd.com

β-cleavage: This can also occur, leading to other characteristic fragments. miamioh.edu

Loss of CO: The fragment resulting from the loss of the formyl group (Ar-CH(CH3)-CH2+) can further lose a molecule of carbon monoxide (CO), leading to a phenyl ion. whitman.edu

For a related compound, 2-methyl-3-phenyl-propanal, the mass spectrum shows characteristic fragments that aid in its identification. nist.gov Similarly, the mass spectrum of 3-(4-isopropylphenyl)-2-methylpropionaldehyde is available in databases and shows expected fragmentation. nist.gov

Table 2: Predicted Key GC-MS Fragments for this compound

Fragment DescriptionPredicted m/z
Molecular Ion [M]+190
Loss of H [M-1]+189
Loss of CHO [M-29]+161
Propylphenyl fragment119
Phenyl fragment77

This table is predictive and based on general fragmentation patterns of aromatic aldehydes. whitman.edumiamioh.edulibretexts.org

Biochemical and Mechanistic Investigations

Molecular Interactions with Biological Targets

2-Methyl-3-(4-propylphenyl)propanal is an aromatic aldehyde whose biological activity is dictated by its specific molecular structure. The aldehyde functional group, the propyl-substituted phenyl ring, and the methyl group on the propanal chain are all critical determinants of its interactions with biological targets. Compounds with similar structures are known for their pharmacological properties, and the specific substituents on this compound are expected to influence its bioactivity through steric and electronic effects.

Structurally related aromatic aldehydes have been investigated for their effects on various biological targets. For instance, the fragrance ingredient Lilial, or 3-(4-tert-butyl-phenyl)-2-methylpropanal, has been studied for its biological effects google.commdpi.com. In contrast, another structurally similar compound, Nympheal (3-(4-isobutyl-2-methylphenyl)propanal), was developed as a replacement with a different biological profile, suggesting that small modifications to the alkyl group on the phenyl ring or the addition of other substituents can significantly alter interactions with metabolic enzymes and cellular receptors mdpi.com. These findings underscore the principle that the precise architecture of the molecule governs its biological interactions.

Table 1: Potential Molecular Interactions of this compound Based on Structural Analogs

Target Class Potential Interaction Basis of Inference Structural Moiety Involved
Olfactory Receptors Binding and activation/inhibition Known fragrance molecule; structural similarity to known OR ligands like Cyclamen Aldehyde. mdpi.comscribd.com Aromatic ring, aldehyde group
Metabolic Enzymes (e.g., CYPs) Substrate for metabolism (oxidation/reduction), potential for inhibition. General metabolism of aldehydes; predicted CYP1A2 inhibition for a similar compound. google.commdpi.comidrblab.cn Aldehyde group, alkylbenzene structure
Other GPCRs Potential for off-target binding. Aromatic aldehydes are known to interact with a range of receptors beyond olfaction. nih.gov Entire molecule

Studies on Olfactory Receptor Binding and Activation Mechanisms (e.g., OR5AN1, OR 17-40)

Olfactory receptors (ORs) are G protein-coupled receptors (GPCRs) responsible for detecting odorant molecules. The interaction between an odorant and an OR initiates a signal transduction cascade. nih.govgoogle.com While direct experimental data on this compound is limited, its structural similarity to other well-known fragrance aldehydes allows for inferences about its potential receptor targets.

A closely related compound, 2-Methyl-3-(3,4-methylenedioxyphenyl)-propanal (Helional), has been utilized in investigations of the human olfactory receptor 17-40 (hOR17-4). cymitquimica.com Furthermore, Cyclamen aldehyde (3-(4-isopropylphenyl)-2-methylpropanal), which differs from the target compound only by the nature of the alkyl group on the phenyl ring (isopropyl vs. propyl), is a known agonist of hOR17-4. scribd.com This suggests a high probability that this compound also acts as a ligand for hOR17-4. The activation mechanism for these receptors involves the binding of the ligand to a pocket formed by the transmembrane domains of the receptor protein, causing a conformational change that triggers downstream signaling. nih.gov In contrast, there is no evidence to suggest an interaction with OR5AN1, as its known ligands, such as muscone, are structurally distinct macrocyclic ketones.

The general activation mechanism for ORs begins when the odorant binds, leading to the activation of a G-protein (typically Gαolf). This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, resulting in an influx of cations and depolarization of the olfactory sensory neuron. google.com

Research into Intracellular Calcium Modulation and Related Pathways (e.g., PKG-mediated pathways)

The activation of olfactory receptors and other GPCRs is frequently linked to the modulation of intracellular calcium ([Ca²⁺]i) levels. The signal transduction cascade initiated by OR activation ultimately leads to the opening of ion channels and a resulting influx of calcium, which acts as a critical second messenger. nih.gov Studies on ectopically expressed ORs (those found outside the nasal cavity) have shown that aldehyde ligands can induce increases in intracellular calcium. For example, the stimulation of OR2H2 in myoblasts by an aldehyde ligand leads to a rise in [Ca²⁺]i levels. nih.gov

The cGMP-dependent protein kinase (PKG) signaling pathway is another important regulator of intracellular calcium. genome.jp This pathway can be activated by nitric oxide (NO) and natriuretic peptides, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates PKG. genome.jpnih.gov Activated PKG can phosphorylate various downstream targets, often resulting in a reduction of cytosolic calcium concentration. genome.jpnih.gov This can occur through the inhibition of Ca²⁺ influx channels or the promotion of Ca²⁺ sequestration. nih.gov While the cGMP-PKG pathway is a known modulator of calcium signaling, direct research linking this compound to this specific pathway has not been reported.

Metabolic Pathway Elucidation

The metabolic fate of this compound in biological systems is anticipated to follow established pathways for aromatic aldehydes. The chemical structure presents several sites for enzymatic modification, primarily involving the aldehyde group and the alkyl-substituted aromatic ring.

The primary metabolic routes for aldehydes include:

Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 2-Methyl-3-(4-propylphenyl)propanoic acid. This is a common detoxification pathway catalyzed by aldehyde dehydrogenases. Studies on similar compounds monitor the formation of the benzoic acid derivative as an indicator of metabolism. google.commdpi.com

Reduction: The aldehyde can be reduced to the primary alcohol, 2-Methyl-3-(4-propylphenyl)propan-1-ol, by alcohol dehydrogenases or aldo-keto reductases.

Additionally, the alkylbenzene portion of the molecule is susceptible to metabolism by cytochrome P450 (CYP) enzymes. This can involve:

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

Alkyl Chain Hydroxylation: Hydroxylation at one of the carbon atoms on the propyl side chain.

A compound with a similar structure has been predicted to be an inhibitor of the metabolic enzyme CYP1A2, suggesting that this compound could potentially influence the metabolism of other substances. idrblab.cn

Table 2: Predicted Metabolic Pathways for this compound

Pathway Enzyme Class (Probable) Resulting Metabolite
Oxidation of Aldehyde Aldehyde Dehydrogenase (ALDH) 2-Methyl-3-(4-propylphenyl)propanoic acid
Reduction of Aldehyde Alcohol Dehydrogenase (ADH) / Aldo-Keto Reductase (AKR) 2-Methyl-3-(4-propylphenyl)propan-1-ol
Aromatic/Alkyl Hydroxylation Cytochrome P450 (CYP) Hydroxylated derivatives of the parent compound

Applications in Advanced Materials and Chemical Intermediates

Utility as a Building Block in Complex Organic Synthesis

The primary utility of 2-Methyl-3-(4-propylphenyl)propanal in organic synthesis stems from the reactivity of its aldehyde functional group and the potential for modification of its propylphenyl moiety. An aldehyde is a key functional group that can undergo a wide array of chemical transformations, making the parent molecule a versatile building block.

The aldehyde group can participate in numerous carbon-carbon bond-forming reactions, which are fundamental to constructing the complex carbon skeletons of larger molecules. Its reactivity allows for precise and controlled addition of various chemical entities.

Key Synthetic Transformations:

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithium compounds), leading to the formation of secondary alcohols. This is a foundational step for building molecular complexity.

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, offering a reliable method for creating carbon-carbon double bonds.

Reductive Amination: This reaction transforms the aldehyde into an amine, a functional group prevalent in pharmaceuticals and bioactive compounds.

Aldol (B89426) and Knoevenagel Condensations: These reactions form new carbon-carbon bonds by reacting the aldehyde with enolates or active methylene (B1212753) compounds, respectively, leading to the synthesis of larger, more functionalized molecules.

The table below summarizes the potential synthetic utility based on the compound's aldehyde group.

Reaction TypeReagentsResulting Functional GroupSignificance in Synthesis
Nucleophilic AdditionGrignard Reagents (R-MgX)Secondary AlcoholExtends carbon chain, introduces new functional group
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)AlkeneCreates C=C double bonds for further functionalization
Reductive AminationAmine (R₂NH), Reducing AgentTertiary or Secondary AmineIntroduces nitrogen, key for bioactive molecules
OxidationOxidizing Agent (e.g., KMnO₄)Carboxylic AcidCreates a key synthetic intermediate for esters, amides
ReductionReducing Agent (e.g., NaBH₄)Primary AlcoholConverts aldehyde to a less reactive alcohol group

Role in the Development of Specialty Chemicals

Specialty chemicals are valued for their performance or function rather than their composition. The structural features of this compound make it a candidate precursor for specialty chemicals, particularly in sectors where specific molecular architectures are required.

The propylphenyl group provides lipophilicity, which can be advantageous for applications requiring solubility in nonpolar media, such as lubricants, polymers, and certain coating formulations. The aldehyde handle allows this lipophilic tail to be chemically bonded to other substrates or polymer backbones. For instance, it could be converted to a carboxylic acid and used to synthesize specialty esters that may function as plasticizers or synthetic lubricants. Furthermore, transformation into a primary alcohol could lead to the production of surfactants or detergent components.

Research into Novel Bioactive Compound Development

The development of new bioactive compounds is a critical area of chemical research. The 2-methyl-3-phenylpropanal (B1584215) skeleton is a structural motif found in various natural and synthetic molecules with biological activity. The aldehyde group in this compound serves as a crucial starting point for creating libraries of derivatives for biological screening.

Q & A

Basic: What are the key considerations in designing a synthesis route for 2-Methyl-3-(4-propylphenyl)propanal to maximize yield and purity?

Methodological Answer:
The synthesis of this compound involves optimizing reaction conditions such as catalyst selection, solvent systems, and temperature control. For example, Ube Industries' patent (EP 2 562 173) describes a method using Grignard reagents or Friedel-Crafts alkylation to introduce the propylphenyl group, followed by aldehyde functionalization . To maximize yield, stoichiometric ratios of intermediates (e.g., 3,4-methylenedioxyphenyl precursors) must be tightly controlled. Purity can be enhanced via distillation or chromatography, as highlighted in studies on acetal derivatives, where silica gel column chromatography is used to isolate products .

Advanced: How can researchers resolve discrepancies in NMR and mass spectrometry data when characterizing acetal derivatives of this compound?

Methodological Answer:
Discrepancies in NMR (e.g., unexpected splitting patterns) or MS (e.g., molecular ion fragmentation) often arise from stereochemical heterogeneity or residual solvents. Cross-validation with complementary techniques is critical:

  • 2D-NMR (COSY, HSQC): Resolves overlapping signals by mapping proton-carbon correlations, particularly useful for acetal derivatives with complex stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas and identifies isotopic patterns to rule out contaminants.
  • X-ray Crystallography: Provides definitive structural assignments if crystalline derivatives are obtainable .

Basic: What HPLC parameters are optimal for separating this compound from its synthetic byproducts?

Methodological Answer:
A reverse-phase (RP) HPLC method using a Newcrom R1 column (C18 stationary phase) achieves baseline separation. Key parameters include:

  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance peak symmetry.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm for aldehyde moieties.
  • Retention Time: ~8.2 minutes under these conditions, as validated for structural analogs .

Advanced: How do structural modifications, such as acetal formation, influence the olfactory properties of this compound?

Methodological Answer:
Acetal derivatives (e.g., this compound ethylene glycol acetal) alter volatility and odor profiles. For example:

  • Odor Descriptor Wheel Analysis: Acetals reduce aldehydic "green" notes and enhance fruity or floral tones due to increased molecular stability and slower evaporation .
  • Gas Chromatography-Olfactometry (GC-O): Quantifies odor thresholds; derivatives with branched alkyl groups (e.g., isopropyl) show higher tenacity in fragrance matrices .

Advanced: What in vitro assays are recommended to assess the dermal sensitization potential of this compound in fragrance formulations?

Methodological Answer:
Per RIFM safety guidelines :

  • Direct Peptide Reactivity Assay (DPRA): Measures covalent binding to cysteine/lysine residues, predicting haptenization potential.
  • Keratinocyte Sensitization Test (KeratinoSens™): Evaluates Nrf2-dependent gene activation in HaCaT cells.
  • Human Repeat Insult Patch Test (HRIPT): Clinical validation for low-risk compounds (IFRA compliance threshold: ≤250 ppm in finished products) .

Basic: How can researchers evaluate the thermal stability of this compound during storage and formulation?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determines decomposition onset temperatures (e.g., >150°C for the parent aldehyde).
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months, monitoring aldehyde oxidation via FT-IR (loss of C=O stretch at ~1720 cm⁻¹) .

Advanced: What computational methods are suitable for predicting the environmental fate of this compound and its metabolites?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR): Estimates biodegradability (e.g., BIOWIN models) and ecotoxicity (ECOSAR).
  • Molecular Dynamics (MD) Simulations: Predicts hydrolysis rates in aquatic systems, leveraging logP (3.78) and solubility data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.